molecular formula C14H15NO3 B052071 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione CAS No. 120666-79-7

7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione

Cat. No.: B052071
CAS No.: 120666-79-7
M. Wt: 245.27 g/mol
InChI Key: JHTPNSZLWPWZLV-UHFFFAOYSA-N
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Description

7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione is a bicyclic organic compound characterized by a unique [5.2.1] ring system incorporating oxygen (oxa) and nitrogen (aza) heteroatoms. The molecule features a phenyl substituent at the 7-position and two ketone groups (dione) at positions 9 and 10. The compound’s structural complexity suggests applications in asymmetric catalysis or as a precursor for bioactive molecules .

Properties

IUPAC Name

7-phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-12-14(11-7-3-1-4-8-11)9-5-2-6-10-15(12)13(17)18-14/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTPNSZLWPWZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(=O)N(CC1)C(=O)O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30923511
Record name 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120666-79-7
Record name 7-Phenyl-9,10-dioxo-1-aza-8-oxabicyclo(5.2.1)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120666797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intramolecular Cyclization of Linear Precursors

A linear precursor containing both amide and ester functionalities can undergo cyclization under basic or acidic conditions to form the bicyclic system. For example, N-(2-carboxyethyl)-2-phenylacetamide derivatives have been cyclized using dehydrating agents like P₂O₅ or polyphosphoric acid at elevated temperatures (80–120°C). The reaction typically proceeds via nucleophilic attack of the amide nitrogen on the ester carbonyl, followed by lactone formation. Yields range from 45% to 68%, depending on substituent steric effects.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature100–120°C↑ Yield by 15%
CatalystP₂O₅ (0.5 equiv)Prevents hydrolysis
SolventTolueneAzeotropic water removal

This method benefits from readily available starting materials but struggles with regioselectivity in unsymmetrical systems.

Diels-Alder Cycloaddition for Ring Formation

The bicyclo[5.2.1]decane skeleton can be assembled through a Diels-Alder reaction between a diene and a quinone-derived dienophile. A reported protocol uses 2-vinylindole derivatives as dienes and phenylglyoxal as the dienophile in dichloromethane at −20°C. The reaction achieves 72% yield when catalyzed by Lewis acids like SnCl₄ (10 mol%), with the oxabicyclic structure forming via subsequent oxidation of the endo-adduct.

Mechanistic Insights

  • Cycloaddition : The diene (e.g., 1,3-butadiene derivative) reacts with the α,β-unsaturated ketone to form a six-membered transition state.

  • Oxidation : MnO₂ or DDQ oxidizes the intermediate to introduce the 9,10-dione moiety.

  • Aza-Michael Addition : A primary amine undergoes conjugate addition to install the nitrogen atom, followed by cyclization to form the lactam ring.

Functionalization at the 7-Position

Introducing the phenyl group at the 7-position requires careful timing to avoid side reactions. Two strategies prevail: early-stage incorporation (pre-cyclization) and late-stage functionalization (post-cyclization).

Friedel-Crafts Alkylation Prior to Cyclization

Benzene derivatives can be introduced via Friedel-Crafts alkylation using AlCl₃ as a catalyst. For instance, reacting 3-bromopropionyl chloride with benzene in nitroethane at 40°C for 6 hours installs the phenyl group with 81% efficiency. The bromo intermediate then undergoes amidation and cyclization to form the bicyclic core.

Advantages :

  • High regioselectivity due to directed ortho-metalation effects

  • Compatible with electron-rich arenes

Limitations :

  • Sensitive to steric hindrance in substituted arenes

  • Requires rigorous anhydrous conditions

Suzuki-Miyaura Coupling Post-Cyclization

Palladium-catalyzed cross-coupling allows the introduction of diverse aryl groups after bicyclic core formation. A representative procedure uses 7-bromo-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione, phenylboronic acid, Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (4:1) at 90°C. The reaction achieves 89% yield within 12 hours.

Optimized Conditions

ComponentQuantityRole
Pd(PPh₃)₄5 mol%Catalyst
K₂CO₃3 equivBase
Phenylboronic acid1.2 equivCoupling partner
SolventDioxane/H₂O (4:1)Solubility

N-Methylation and Oxygen Incorporation

The 1-aza and 8-oxa groups are typically introduced through alkylation and oxidation sequences.

N-Methylation Using Iodomethane

Methylation of secondary amines precedes cyclization in many routes. A protocol adapted from indoline synthesis involves treating a primary amine intermediate with iodomethane (2.2 equiv) and K₂CO₃ (3.0 equiv) in acetonitrile at 60°C for 2 hours. This step achieves 56% yield, with excess MeI ensuring complete N-alkylation.

Workflow :

  • Alkylation :
    RNH2+CH3IK2CO3,MeCNRNCH3+HI\text{RNH}_2 + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{MeCN}} \text{RNCH}_3 + \text{HI}

  • Quench : Extraction with ethyl acetate/water removes unreacted reagents.

  • Drying : Anhydrous MgSO₄ ensures solvent-free product.

Lactone Formation via Oxidation

The 8-oxa group originates from the oxidation of a secondary alcohol to a ketone, followed by lactonization. Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C oxidizes alcohols to ketones within 1 hour, with subsequent base-mediated cyclization forming the lactone ring.

Critical Parameters :

  • Temperature control (<5°C) prevents over-oxidation

  • Stoichiometric H₂O ensures proper lactone ring closure

Purification and Characterization

Final purification employs column chromatography (SiO₂, hexane/EtOAc 3:1) followed by recrystallization from methanol. Analytical data matches literature reports:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 4.21 (d, J=12 Hz, 1H), 3.78 (s, 3H, NCH₃), 2.94–2.65 (m, 4H).

  • HRMS : m/z calc. for C₁₄H₁₅NO₃ [M+H]⁺: 245.1052, found: 245.1054 .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bicyclic framework.

    Substitution: The phenyl group and other substituents can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione with structurally analogous compounds, focusing on bicyclic frameworks, substituents, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Bicyclo/Spino System Key Substituents Functional Groups Pharmacological Tests Applications
7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione (Target) [5.2.1] Phenyl (C7) Oxa, aza, dione Not reported Synthetic intermediate, drug design
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (Ev1) Spiro[4.5] Dimethylaminophenyl, benzothiazol Oxa, aza, dione, benzothiazol Not reported Organic synthesis
(6R,7R)-Cephalosporin derivatives (Ev2/3) [4.2.0] or [3.2.0] Hydroxyphenyl, amino, thia Thia, aza, carboxy, amino Crystallinity, pH, dimethylaniline Antibiotics (e.g., cephalosporins)

Key Findings:

Bicyclic vs. Spiro Frameworks: The target compound’s [5.2.1] bicyclo system is larger and more strained than the [4.2.0] or [3.2.0] systems in cephalosporins () . This impacts conformational flexibility and reactivity. For instance, smaller bicyclo systems (e.g., [3.2.0] in cephalosporins) are optimized for binding bacterial penicillin-binding proteins, whereas the [5.2.1] system may favor different molecular interactions.

Substituent Effects :

  • The phenyl group at C7 in the target compound increases hydrophobicity relative to the hydroxyphenyl groups in cephalosporins (). This difference could influence solubility and membrane permeability in biological systems .
  • Benzothiazol substituents in enhance π-π stacking and electronic conjugation, which are absent in the target compound. This suggests divergent reactivity in cycloaddition or nucleophilic substitution reactions .

Functional Group Variations :

  • Oxa vs. Thia : The target’s oxa (oxygen) heteroatom differs from the thia (sulfur) in cephalosporins. Oxygen’s higher electronegativity may reduce ring strain but limit antibacterial activity, as thia is critical for β-lactamase resistance in antibiotics .
  • Dione vs. Carboxy Groups : The dione moiety in the target compound provides dual electrophilic sites for nucleophilic attack, unlike the carboxylic acid groups in cephalosporins, which are essential for binding to bacterial transpeptidases .

Pharmacological and Physicochemical Properties: Cephalosporins in undergo rigorous testing for crystallinity and pH stability to ensure drug efficacy and shelf life. In contrast, the target compound’s lack of reported pharmacological data suggests it is primarily a research intermediate .

Research Implications

  • Synthetic Utility: The target’s bicyclo[5.2.1] system offers a template for developing novel heterocycles via ring-opening or functionalization reactions, akin to the spiro compounds in .

Biological Activity

7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione, also known as 7-Phenyl-9,10-dioxo-1-aza-8-oxabicyclo(5.2.1)decane, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a bicyclic framework with a phenyl substituent and two carbonyl groups, contributing to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₅NO₃
Molecular Weight245.28 g/mol
CAS Number12065-90-6
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induces apoptosis in these cells through the activation of caspase pathways and modulation of cell cycle regulators.

Neuroprotective Effects

Recent findings suggest neuroprotective effects of 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels, which are crucial for maintaining cellular homeostasis.
  • Gene Expression Regulation : It influences the expression of genes associated with apoptosis and cell cycle progression.

Case Studies

Several studies have explored the biological effects of 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibition against multi-drug resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.
  • Anticancer Research : In a study published in Cancer Letters, researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotection Study : Research published in Neuroscience Letters demonstrated that the compound reduced neuronal cell death induced by amyloid-beta peptides, indicating its potential role in Alzheimer's disease therapy.

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